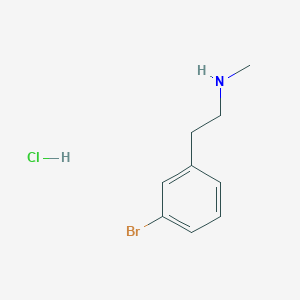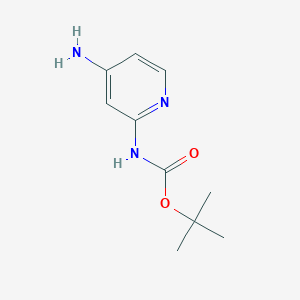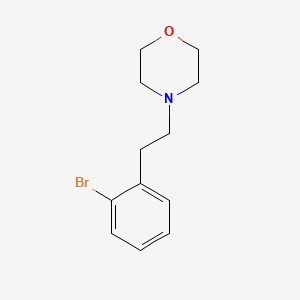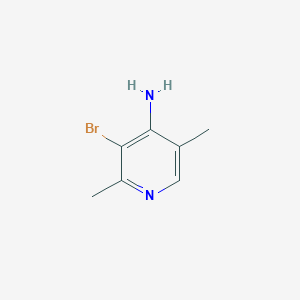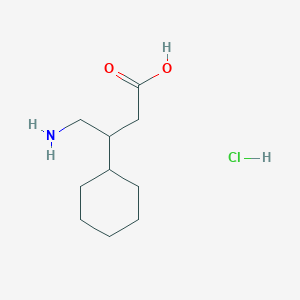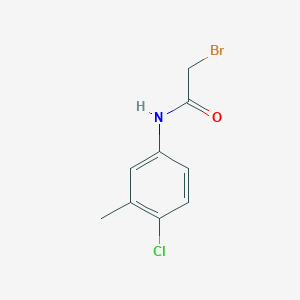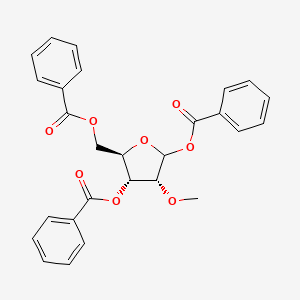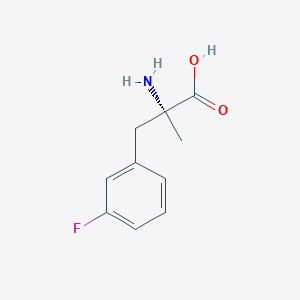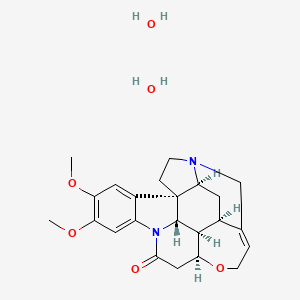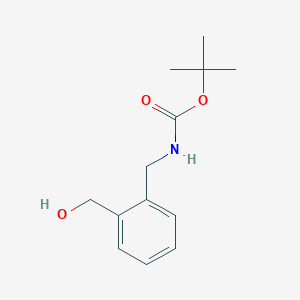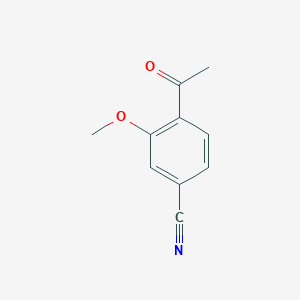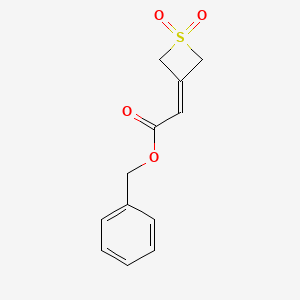
Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate
Vue d'ensemble
Description
Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a chemical compound with the molecular formula C12H12O4S . It has a molecular weight of 252.29 g/mol.
Molecular Structure Analysis
The molecular structure of Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate consists of 12 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . For a more detailed structural analysis, one would need to refer to the compound’s specific spectroscopic data, which is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate, such as its density, melting point, and boiling point, are not provided in the available resources . For a comprehensive analysis of these properties, one would need to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
- Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate derivatives have shown significant promise in the field of anticancer and antimicrobial applications. For instance, palladium complexes with 1-benzyl-3-tert-butylimidazol-2-ylidene exhibited potent anticancer activity against various human tumor cell lines, including cervical, breast, and colon adenocarcinoma cells (Ray et al., 2007). Additionally, gold and silver complexes of similar derivatives demonstrated significant antimicrobial properties (Ray et al., 2007).
Inhibiting DNA Binding and Mutagenicity
- Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate analogs have been synthesized as hepatoprotective drugs and have displayed chemoprotective activity against carcinogens like benzo[a]pyrene (Surh et al., 1996). These compounds were effective in dose-dependent protection against bacterial mutagenesis induced by benzo[a]pyrene.
Synthesis of Potential Antitumor Agents
- Derivatives of Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate have been synthesized for potential antitumor applications. Some of these derivatives showed high activity against human tumor cell lines, particularly towards CNS cancer and breast cancer cell lines (Brzozowski et al., 2008).
Inhibitors of Aldose Reductase
- Certain derivatives of Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These derivatives exhibited significant inhibitory potency, suggesting potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Catalytic Applications
- Some benzyl-substituted derivatives have been used in creating novel palladium(II) catalysts, demonstrating remarkable catalytic activity in reactions like Heck coupling (Tubaro et al., 2005).
Antibacterial Activity
- Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate derivatives also showed high antibacterial activity against Gram-negative and Gram-positive bacteria (Patil et al., 2010).
Safety And Hazards
Orientations Futures
The future directions for the use or study of Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate are not specified in the available resources. It’s worth noting that the compound is available for purchase for pharmaceutical testing , suggesting that it may be of interest in future pharmaceutical research.
Propriétés
IUPAC Name |
benzyl 2-(1,1-dioxothietan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c13-12(6-11-8-17(14,15)9-11)16-7-10-4-2-1-3-5-10/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROIRYWHXUKELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OCC2=CC=CC=C2)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



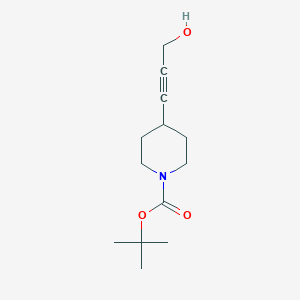
![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
